4-(4-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide
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Overview
Description
4-(4-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonyl group and a carboxamide group, along with a 4-methylpiperidin-1-yl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where a carboxylic acid derivative reacts with an amine.
Incorporation of the 4-Methylpiperidin-1-yl Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the thiophene ring with 4-methylpiperidine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Functionalized Thiophenes: From substitution reactions.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The 4-methylpiperidin-1-yl moiety may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the 4-methylpiperidin-1-yl group but lacks the thiophene and sulfonyl groups.
Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the sulfonyl and 4-methylpiperidin-1-yl groups.
Sulfonylthiophene Derivatives: Compounds with similar sulfonyl and thiophene structures but different substituents.
Uniqueness: 4-(4-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-8-2-4-13(5-3-8)18(15,16)9-6-10(11(12)14)17-7-9/h6-8H,2-5H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHPTOKXULIIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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